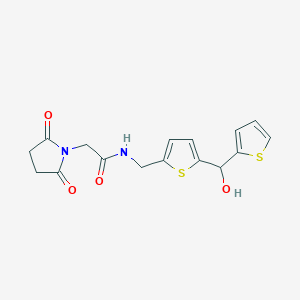![molecular formula C11H12N2O3 B2597219 Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate CAS No. 2411310-29-5](/img/structure/B2597219.png)
Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate is a chemical compound with a complex structure. It belongs to the class of 1,4-dihydropyridines (1,4-DHPs) . These molecules are significant due to their diverse biological activities, including acting as calcium channel modulators, antioxidants, bronchodilators, and potential candidates for Alzheimer’s disease therapy .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction , specifically the Hantzsch reaction . In this reaction, 3-formylchromone reacts with methyl acetoacetate and ammonium acetate in an aqueous medium, assisted by ohmic heating . The presence of tetrabutylammonium bromide as a phase transfer catalyst facilitates the formation of This compound . Remarkably, this compound can be isolated without the need for chromatographic separation .
Molecular Structure Analysis
The molecular structure of This compound consists of a chromeno[2,3-b]pyridine core with an additional carboxylate group. The imino and methyl substituents contribute to its unique properties. Analytical techniques such as nuclear magnetic resonance (NMR) (including 1H and 13C-NMR , HSQC , and HMBC ), mass spectrometry (MS) , and high-resolution mass spectrometry (HRMS) have been employed to characterize its structure .
Chemical Reactions Analysis
The compound’s reactivity pathway during the Hantzsch reaction under ohmic heating conditions warrants further investigation. The passage of an alternating electric current of high frequency within the reaction media may induce specific effects, leading to the formation of This compound as the main product. This intriguing behavior opens new opportunities for optimizing reactivity in organic synthesis .
Propiedades
IUPAC Name |
methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-10(14)13-6-8-4-9(7-12-5-8)11(15)16-2/h3-5,7H,1,6H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGMEWNZGWHQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

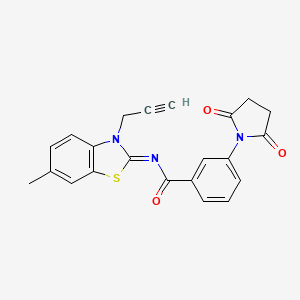
![6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline](/img/structure/B2597138.png)
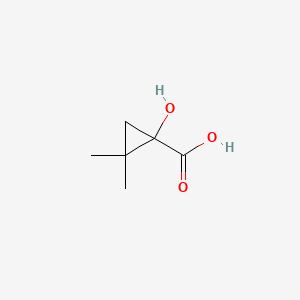
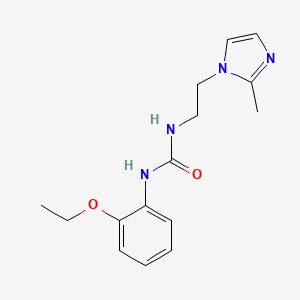
![Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2597141.png)
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2597143.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2597145.png)
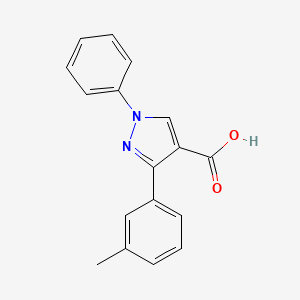
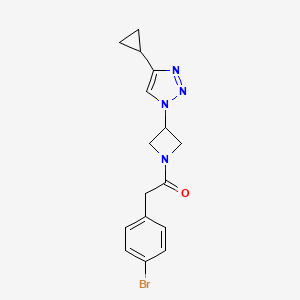
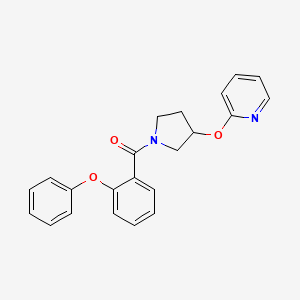
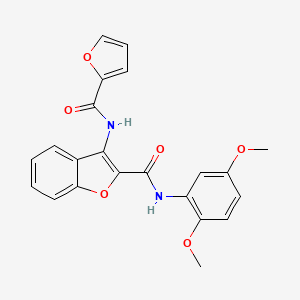
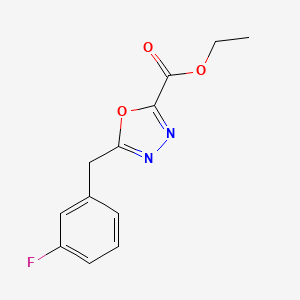
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)
